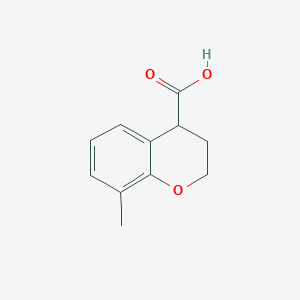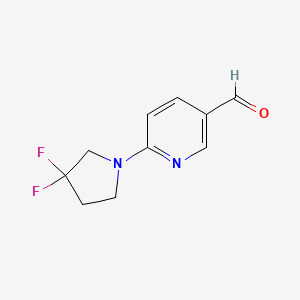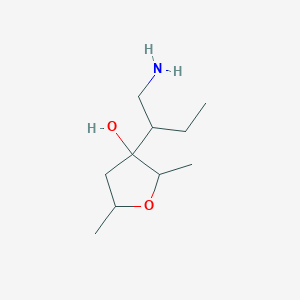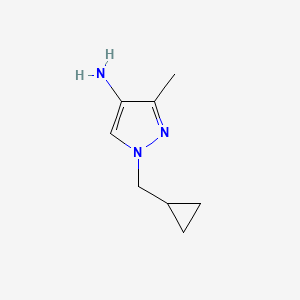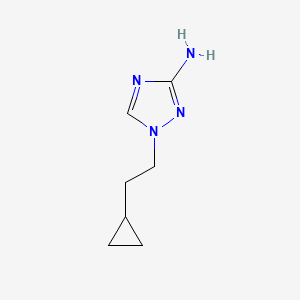
1-(2-Cyclopropylethyl)-1H-1,2,4-triazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Cyclopropylethyl)-1H-1,2,4-triazol-3-amine is an organic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a cyclopropyl group attached to an ethyl chain, which is further connected to a triazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclopropylethyl)-1H-1,2,4-triazol-3-amine typically involves the cyclopropanation of an appropriate precursor followed by the introduction of the triazole ring. One common method involves the reaction of cyclopropylmethyl bromide with sodium azide to form the corresponding azide, which is then subjected to a cyclization reaction to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Cyclopropylethyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring.
Applications De Recherche Scientifique
1-(2-Cyclopropylethyl)-1H-1,2,4-triazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 1-(2-Cyclopropylethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-Cyclopropylethyl)-1H-1,2,3-triazole-4-carboxylic acid
- 1-(2-Cyclopropylethyl)-3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl)-6-fluoro-4-hydroxy-2(1H)-quinolinone
Uniqueness
1-(2-Cyclopropylethyl)-1H-1,2,4-triazol-3-amine is unique due to its specific structural features, such as the cyclopropyl group and the triazole ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H12N4 |
|---|---|
Poids moléculaire |
152.20 g/mol |
Nom IUPAC |
1-(2-cyclopropylethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H12N4/c8-7-9-5-11(10-7)4-3-6-1-2-6/h5-6H,1-4H2,(H2,8,10) |
Clé InChI |
OUILWZWHAJYFJY-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CCN2C=NC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


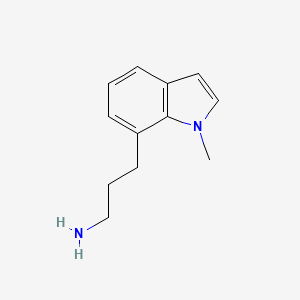
![8-(2-Fluorophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13175143.png)
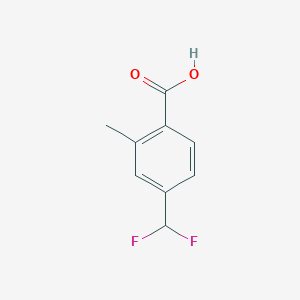
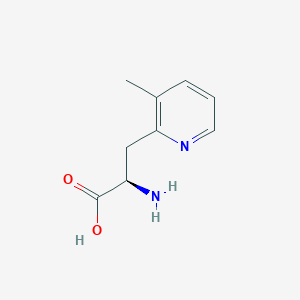
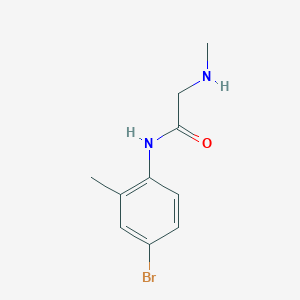
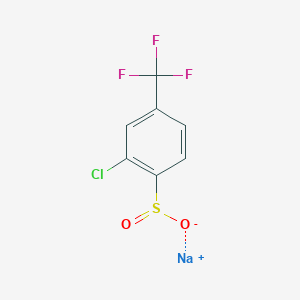
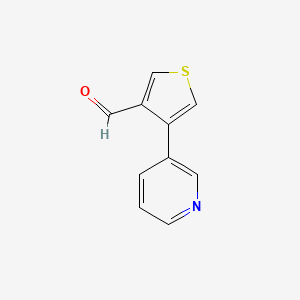
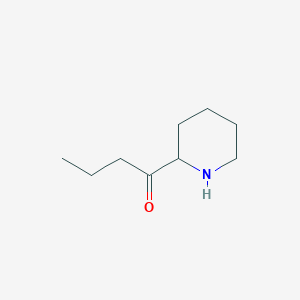
![1-[2-Amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13175176.png)
